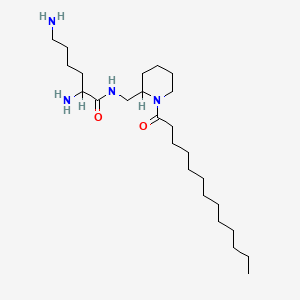

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, an die regulatorische Domäne der Proteinkinase C zu binden, insbesondere an die C1-Domäne . Sie ist ein wichtiges Werkzeug, um die Rolle der Proteinkinase C in verschiedenen Signalwegen zu untersuchen und ist sowohl in vivo als auch in vitro aktiv .

Herstellungsmethoden

Die Synthese von NPC 15437 umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe chemischer Reaktionen hergestellt, die die Bildung des Hexanamid-Rückgrats und die Anbindung der Piperidinyl- und Tridecyl-Gruppen umfassen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Polyethylenglykol sowie Tensiden wie Tween 80 . Das Endprodukt wird als Dihydrochlorid-Hydrat erhalten, das dann gereinigt wird, um eine Reinheit von über 98% zu erreichen .

Vorbereitungsmethoden

The synthesis of NPC 15437 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of the hexanamide backbone and the attachment of the piperidinyl and tridecyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and polyethylene glycol, as well as surfactants like Tween 80 . The final product is obtained as a dihydrochloride hydrate, which is then purified to achieve a purity of over 98% .

Analyse Chemischer Reaktionen

NPC 15437 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung eines Ketons oder Aldehyds führen, während die Reduktion zu einem Alkohol führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

NPC 15437 has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Mechanism of Action : By selectively inhibiting PKC, NPC 15437 disrupts signaling pathways that promote cancer cell proliferation. Studies have demonstrated that it can reduce the viability of cancer cells in vitro, with IC50 values indicating significant cytotoxicity against specific cancer types.

- Case Study : In a study evaluating the effects of NPC 15437 on human breast cancer cell lines (MCF-7), researchers observed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Cytotoxicity observed |

| HCT-116 | 12 | Induction of apoptosis |

Modulation of Drug Resistance

NPC 15437 has also been studied for its role in modulating drug resistance mechanisms in cancer therapy.

- P-glycoprotein Interaction : Research indicates that NPC 15437 can inhibit P-glycoprotein-mediated efflux of chemotherapeutic agents, potentially enhancing the efficacy of concurrent treatments . This property is particularly relevant in overcoming multidrug resistance in cancer therapies.

| Drug | Resistance Modulation | Outcome |

|---|---|---|

| Doxorubicin | Inhibition of efflux | Increased intracellular concentration |

| Paclitaxel | Enhanced sensitivity | Improved therapeutic response |

Neuroprotective Effects

Emerging studies suggest that NPC 15437 may have neuroprotective properties due to its influence on PKC signaling pathways involved in neurodegenerative diseases.

- Research Findings : In models of neurodegeneration, NPC 15437 has been shown to mitigate neuronal cell death and improve cognitive function by modulating PKC activity .

Summary of Biological Activities

Wirkmechanismus

NPC 15437 exerts its effects by selectively inhibiting protein kinase C. It binds to the regulatory domain of the enzyme, specifically interacting with the C1 domain. This interaction prevents the activation of protein kinase C by phorbol esters and phosphatidylserine, thereby inhibiting the enzyme’s activity . The compound is also reported to modulate P-glycoprotein, which plays a role in drug transport and resistance .

Vergleich Mit ähnlichen Verbindungen

NPC 15437 ist einzigartig in seiner selektiven Hemmung der Proteinkinase C. Ähnliche Verbindungen umfassen:

ARL-17477 Dihydrochlorid: Ein weiterer Proteinkinase-C-Inhibitor mit ähnlichen Eigenschaften.

GR 127935 Hydrochlorid: Eine Verbindung, die ebenfalls die Proteinkinase C hemmt, aber mit unterschiedlicher Selektivität und Potenz.

A-438079 Hydrochlorid: Ein weiterer Inhibitor der Proteinkinase C mit unterschiedlichen chemischen Eigenschaften.

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wechselwirkungen mit der Proteinkinase C.

Biologische Aktivität

2,6-Diamino-N-((1-(oxotridecyl)-2-piperidinyl)methyl)hexanamide, commonly referred to as NPC 15437, is a synthetic compound recognized primarily for its role as a protein kinase C (PKC) inhibitor . This article delves into its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic applications.

NPC 15437 functions primarily as a selective inhibitor of protein kinase C, a family of enzymes that play critical roles in several cellular processes, including proliferation, differentiation, and apoptosis. The compound has been shown to interact with the regulatory domain of PKC, inhibiting its activity without significantly affecting other kinases such as protein kinase A (PKA) or myosin light chain kinase .

Key Findings on PKC Inhibition

- Inhibition Potency : The compound exhibits an IC50 value of approximately 19 µM for PKC activity and 23 µM for binding phorbol esters to PKC .

- Selectivity : NPC 15437 demonstrates marked selectivity towards PKC compared to other kinases, making it a promising candidate for targeted therapeutic interventions .

Effects on Drug Accumulation

Research has indicated that NPC 15437 enhances the accumulation of chemotherapeutic agents in cancer cells. For instance:

- In studies involving P-glycoprotein (Pgp)-expressing CH(R)C5 hamster ovary and MCF-7/Adria human breast cancer cells, treatment with NPC 15437 resulted in a 6- to 10-fold increase in the nuclear accumulation of daunorubicin when administered at a concentration of 75 µM .

- Colony-forming assays revealed that NPC 15437 decreased the lethal dose (LD90) for etoposide by fourfold and reduced the LD50 for vincristine by 2.5-fold .

Mechanistic Insights

The enhancement in drug accumulation was partially reversible by phorbol-12-myristate 13-acetate (PMA), a known PKC activator, suggesting that NPC 15437 exerts its effects through modulation of PKC activity. Additionally, photoaffinity labeling experiments demonstrated that NPC 15437 inhibits the binding of [3H]-azidopine to Pgp in isolated membrane vesicles .

Case Study: Overcoming Chemoresistance

In a notable study, NPC 15437 was evaluated for its ability to overcome chemoresistance in cancer therapy. The findings indicated that combining NPC 15437 with standard chemotherapeutic agents could enhance their efficacy against resistant cancer cell lines. This suggests potential applications in clinical settings where resistance to chemotherapy poses significant challenges.

Data Table: Summary of Biological Activity

| Parameter | Value/Effect |

|---|---|

| IC50 for PKC inhibition | ~19 µM |

| Increase in daunorubicin uptake | 6-10 fold increase |

| Reduction in LD90 for etoposide | 4 fold decrease |

| Reduction in LD50 for vincristine | 2.5 fold decrease |

| Selectivity towards PKC | High |

Eigenschaften

IUPAC Name |

2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26/h22-23H,2-21,26-27H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRGYNEDCHJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929436 | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136449-85-9 | |

| Record name | Npc 15437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136449859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NPC-15437?

A1: NPC-15437 selectively inhibits protein kinase C (PKC) [].

Q2: How does NPC-15437 interact with PKC?

A2: NPC-15437 acts as a competitive inhibitor of phorbol ester binding to the regulatory domain of PKC []. It also competitively inhibits PKCα activation by phosphatidylserine and demonstrates mixed inhibition with respect to calcium activation []. These findings suggest that NPC-15437 binds to the regulatory region of PKC, interfering with its activation by various stimuli.

Q3: Does NPC-15437 affect other kinases?

A3: NPC-15437 demonstrates high selectivity for PKC. Studies have shown no significant inhibition of cAMP-dependent or calcium/calmodulin-dependent protein kinases at concentrations up to 300 μM [].

Q4: What are the downstream effects of PKC inhibition by NPC-15437?

A4: The downstream effects of NPC-15437 are diverse and context-dependent due to the widespread involvement of PKC in various cellular processes. For instance, NPC-15437 has been shown to:

- Block anoxia-induced long-term potentiation (LTP) in rat hippocampal neurons [, ], suggesting a role for PKC in this form of synaptic plasticity.

- Inhibit thyrotropin-releasing hormone (TRH)-induced α-melanocyte-stimulating hormone (α-MSH) secretion in frog melanotrope cells [, ], indicating PKC involvement in this hormonal signaling pathway.

- Suppress the persistent suppression of LTP at hippocampal CA1 synapses induced by transient removal of extracellular Mg2+ [], highlighting a role for PKC in the disruptive effects of seizure-like activity on synaptic plasticity.

Q5: Does NPC-15437 exhibit isoform selectivity among PKC isoforms?

A5: Yes, studies suggest that NPC-15437 displays a preference for novel PKC isoforms, particularly PKCε and PKCη [, , ]. This selectivity makes NPC-15437 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.

Q6: What is the molecular formula and weight of NPC-15437?

A6: The molecular formula of NPC-15437 is C24H48N4O2, and its molecular weight is 424.65 g/mol.

Q7: Is there any spectroscopic data available for NPC-15437?

A7: While specific spectroscopic data for NPC-15437 was not provided in the reviewed research, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for structural characterization of such compounds.

Q8: What in vitro models have been used to study NPC-15437?

A8: Various in vitro models have been employed to investigate the effects of NPC-15437, including:

- Cultured frog melanotrope cells: Used to study the role of PKC in TRH-induced α-MSH secretion [, ].

- Rat hippocampal slices: Employed to investigate the involvement of PKC in anoxia-induced LTP [, ] and the suppressive effects of transient Mg2+ removal on LTP [].

- Human platelet lysates: Utilized to assess the ability of NPC-15437 to antagonize phorbol ester-induced protein phosphorylation [].

Q9: What in vivo models have been used to study NPC-15437?

A9: In vivo studies using NPC-15437 have been conducted in:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.